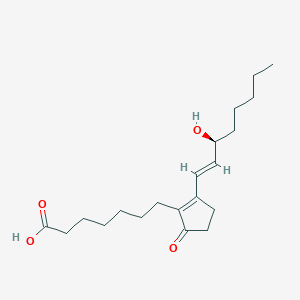

Prostaglandin Bx

描述

prostaglandin B1 has been reported in Homo sapiens, Euglena gracilis, and Larix sibirica with data available.

Structure

3D Structure

属性

IUPAC Name |

7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHMPNRDOVPQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864389 | |

| Record name | 15-Hydroxy-9-oxoprosta-8(12),13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin Bx (PGBx): A Technical Guide to its Mechanism of Action on Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin Bx (PGBx) is a synthetic, oligomeric derivative of prostaglandin B1, notable for its complex and dual-faceted mechanism of action on mitochondria. This technical guide provides an in-depth analysis of PGBx's interaction with these organelles, consolidating available scientific findings into a coherent framework. PGBx exhibits a protective and restorative effect on aged or damaged mitochondria by enhancing oxidative phosphorylation. Conversely, in fresh, healthy mitochondria, it can act as an inhibitor of the F1F0-ATPase. Furthermore, PGBx functions as a potent divalent cation ionophore, particularly for calcium, which significantly influences mitochondrial function. This document details these mechanisms, presents qualitative data summaries, outlines detailed experimental protocols for investigation, and provides visual diagrams of the core pathways and workflows.

Core Mechanism of Action

PGBx is a stable free-radical polymer, typically with a molecular weight between 2000 and 2600 daltons[1][2]. Its interaction with mitochondria is not mediated by a single, simple pathway but rather by a combination of direct molecular interactions with key components of the inner mitochondrial membrane. The two primary mechanisms are:

-

Modulation of the F1F0-ATPase Complex: PGBx has a bimodal effect on oxidative phosphorylation. In mitochondria that have been "aged" or degraded (e.g., by prolonged cold storage), PGBx can restore the capacity for oxidative phosphorylation and net ATP synthesis[2][3]. It appears to stabilize the mitochondrial structure, inhibiting the release of enzymes and preventing swelling at low concentrations[1]. However, in freshly isolated, healthy mitochondria, PGBx acts as an inhibitor of the F1F0-ATPase. It is believed to bind at or near the dicyclohexylcarbodiimide (DCCD)-binding protein, a component of the F0 proton channel. This interaction blocks proton conduction through the F0 moiety, thereby inhibiting both ATP synthesis and ATP-driven calcium transport. It does not, however, inhibit the electron transport chain directly.

-

Ionophoretic Activity: PGBx is a potent ionophore for divalent cations, with a particular efficacy for calcium (Ca2+)[2][4]. This action is comparable to that of the well-known calcium ionophore A23187. By facilitating the transport of Ca2+ across the inner mitochondrial membrane, PGBx can induce significant changes in mitochondrial function. Increased mitochondrial matrix Ca2+ can stimulate respiration but can also lead to mitochondrial swelling and, under conditions of overload, trigger the opening of the mitochondrial permeability transition pore (mPTP).

These two mechanisms are not mutually exclusive and likely operate in concert to produce the observed physiological effects of PGBx.

Data Presentation: Qualitative Summary of Effects

Table 1: Effect of PGBx on Mitochondrial Respiration

| PGBx Concentration | Mitochondrial State | State 3 Respiration (ADP-stimulated) | State 4 Respiration (Resting) | Respiratory Control Ratio (RCR) | P/O Ratio |

| Low | Aged/Damaged | Restoration/Increase | No significant change | Increase | Restoration |

| High | Fresh/Healthy | Decrease | No significant change / Slight Increase | Decrease | Decrease |

Table 2: Effect of PGBx on ATPase Activity and Ion Transport

| PGBx Concentration | Parameter | Effect | Mechanism |

| Effective Dose | F1F0-ATPase Activity (ATP Hydrolysis) | Inhibition | Blocks proton conduction through F0 subunit |

| Effective Dose | Mitochondrial Ca2+ Uptake | Increase | Acts as a Ca2+ ionophore |

| High | Mitochondrial Swelling | Induction | Consequence of excessive ion influx |

Signaling and Molecular Pathways

The "signaling" of PGBx is more accurately described as a direct molecular interaction pathway rather than a complex, multi-step signaling cascade involving secondary messengers and transcription factors. There is currently no evidence to suggest that PGBx interacts with pathways such as the PGC-1α signaling axis, which is a master regulator of mitochondrial biogenesis[5][6][7][[“]]. The effects of PGBx appear to be a direct consequence of its physicochemical properties and its interaction with the inner mitochondrial membrane.

Figure 1: Dual mechanism of PGBx action on the inner mitochondrial membrane.

Experimental Protocols

The following protocols are detailed methodologies for assessing the effects of PGBx on mitochondria, synthesized from established techniques in mitochondrial research.

Isolation of Rat Liver Mitochondria

This protocol is adapted from standard differential centrifugation methods.

-

Homogenization:

-

Euthanize a rat according to approved animal care protocols and quickly excise the liver.

-

Place the liver in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Mince the liver into small pieces and wash several times with isolation buffer to remove blood.

-

Homogenize the tissue in a Dounce homogenizer with a loose-fitting pestle on ice.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet gently in isolation buffer and repeat the 10,000 x g centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

-

Measurement of Mitochondrial Respiration

This protocol utilizes high-resolution respirometry (e.g., Oroboros Oxygraph-2k)[4][9][10][11].

-

Instrument Setup:

-

Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

-

Add respiration medium (e.g., MiR05) to the chambers and allow the temperature to equilibrate to 37°C.

-

-

Experimental Run:

-

Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the chamber.

-

Record the basal respiration rate (State 1).

-

Add Complex I substrates (e.g., pyruvate and malate) or Complex II substrate (succinate, in the presence of rotenone) to measure LEAK respiration (State 4).

-

Add a saturating concentration of ADP to initiate active respiration (State 3).

-

After a stable State 3 rate is achieved, add oligomycin to inhibit ATP synthase and confirm the LEAK state.

-

Finally, add an uncoupler like FCCP to measure the maximum capacity of the electron transport system (ETS).

-

-

PGBx Treatment:

-

For testing the effect of PGBx, the compound can be added at different stages:

-

Pre-incubated with mitochondria before addition to the chamber.

-

Added to the chamber before the addition of substrates to assess its effect on basal and LEAK respiration.

-

Added during State 3 respiration to observe acute inhibitory effects.

-

-

Perform a dose-response curve with varying concentrations of PGBx.

-

-

Data Analysis:

-

Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) and the P/O ratio.

-

Compare these parameters between control and PGBx-treated mitochondria.

-

Figure 2: Experimental workflow for assessing PGBx effects on mitochondrial respiration.

Measurement of Mitochondrial Calcium Transport

This protocol uses a Ca2+-sensitive fluorescent dye (e.g., Calcium Green 5N) in a fluorometer.

-

Preparation:

-

Set the fluorometer to the appropriate excitation and emission wavelengths for the chosen dye.

-

Prepare a reaction buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2) containing a respiratory substrate (e.g., succinate) and rotenone.

-

Add isolated mitochondria (0.5-1.0 mg/mL) and the Ca2+-sensitive dye to the cuvette.

-

-

Measurement:

-

Start recording the fluorescence signal.

-

Add a known amount of CaCl2 to the cuvette. A rapid decrease in fluorescence indicates Ca2+ uptake by the mitochondria.

-

Observe the rate and extent of fluorescence change.

-

To test PGBx, add it to the cuvette before the CaCl2 pulse. An increased rate of fluorescence decrease would indicate enhanced Ca2+ uptake.

-

-

Data Analysis:

-

Calculate the initial rate of Ca2+ uptake from the slope of the fluorescence trace.

-

Compare the rates in the presence and absence of PGBx.

-

Figure 3: Logical flow of PGBx-mediated calcium ionophore activity.

Mitochondrial Swelling Assay

This is a spectrophotometric assay to measure changes in mitochondrial volume[1][12][13][14].

-

Preparation:

-

Set a spectrophotometer to 540 nm.

-

Prepare a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4).

-

Add isolated mitochondria to the cuvette to achieve an initial absorbance of ~0.5-1.0.

-

-

Measurement:

-

Record the baseline absorbance for a few minutes.

-

Add the swelling-inducing agent. To test PGBx's ionophoretic activity, add a pulse of CaCl2 in the presence of PGBx.

-

Mitochondrial swelling is indicated by a decrease in absorbance at 540 nm over time as the mitochondria take up water and become less dense.

-

-

Data Analysis:

-

Plot absorbance vs. time.

-

Compare the rate and extent of the absorbance decrease between control and PGBx-treated samples.

-

Conclusion and Future Directions

This compound demonstrates a multifaceted mechanism of action on mitochondria, acting as both a modulator of the F1F0-ATPase and a potent calcium ionophore. Its ability to restore function in compromised mitochondria suggests potential therapeutic applications in conditions associated with mitochondrial dysfunction, such as ischemia-reperfusion injury[2][3]. However, its inhibitory and ionophoretic activities in healthy mitochondria necessitate a careful consideration of its therapeutic window and potential off-target effects.

Future research should focus on obtaining precise quantitative data to establish clear dose-response relationships for PGBx's various effects. High-resolution respirometry and advanced fluorescence microscopy techniques could elucidate the kinetics of its interaction with the F1F0-ATPase and its ionophoretic activity in real-time. Furthermore, investigating the structural basis of its interaction with the DCCD-binding protein could pave the way for the design of more specific and potent mitochondrial modulators. A deeper understanding of how the polymeric structure of PGBx relates to its function is also a critical area for future exploration.

References

- 1. Studies on the mechanism of mitochondrial protection by polymeric prostaglandin PGBx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protection and reactivation of oxidative phosphorylation in mitochondria by a stable free-radical prostaglandin polymer (PGBx) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection and reactivation of oxidative phosphorylation in mitochondria by a stable free-radical prostaglandin polymer (PGBx) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Biogenesis through Activation of Nuclear Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Mitochondrial Biogenesis as a Way for Active Longevity: Interaction Between the Nrf2 and PGC-1α Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Prostaglandin Bx: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin Bx (PGBx) is a complex polymeric derivative of Prostaglandin B1 (PGB1) that has demonstrated significant potential in protecting and restoring mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of PGBx, focusing on its chemical structure, synthesis, and its mechanism of action related to mitochondrial bioenergetics. This document summarizes available quantitative data, outlines the conceptual basis of its synthesis, and visualizes its proposed signaling pathway.

Chemical Structure of this compound

This compound is not a single molecular entity but rather an oligomeric or polymeric substance derived from Prostaglandin B1 (PGB1) and 15-keto-PGB1.[1][2] The exact structure of the polymer is complex and has been partially elucidated through spectroscopic techniques, primarily 13C Nuclear Magnetic Resonance (NMR).[2]

The characterization of PGBx has been advanced by comparing its 13C-NMR spectrum with those of synthesized dimers of 15-keto-PGB1. This comparative analysis has allowed for proposals regarding the linkage positions between the monomeric prostaglandin subunits within the larger polymeric structure.[2] The molecular weight of biologically active PGBx preparations is reported to be in the range of 2000 to 2600 Da.[1]

While the precise arrangement and bonding of the monomeric units in PGBx remain an area of ongoing research, it is understood to be a stable free-radical polymer.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 2000 - 2600 Da | [1] |

| Nature | Polymeric/Oligomeric | [1][2] |

| Monomeric Units | Prostaglandin B1, 15-keto-PGB1 | [2] |

| Key Feature | Stable free-radical | [1] |

Synthesis of this compound

Conceptual Synthesis Workflow

The general concept for the synthesis of this compound can be outlined as follows:

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its ability to protect and reactivate oxidative phosphorylation in mitochondria.[1] This is particularly significant in the context of cellular damage and aging.

Mitochondrial Protection

PGBx has been shown to restore the phosphorylating ability and net ATP synthesis in aged mitochondria.[1] It achieves this by interacting with and stabilizing the mitochondrial membrane and key enzymatic complexes. At low concentrations, PGBx can inhibit the release of amino acids, proteins, and enzymes like glutamic acid dehydrogenase and monoamine oxidase from mitochondria, and also prevent mitochondrial swelling.[2]

Interaction with F1F0-ATPase

The mechanism of action of PGBx in fresh mitochondria involves the inhibition of the F1F0-ATPase complex. It prevents the stimulation of respiration by ADP and inhibits ATP-driven Ca2+ transport.[3] PGBx does not, however, inhibit the electron transport chain itself.[3]

The inhibitory action is believed to occur through the binding of PGBx at or near the dicyclohexylcarbodiimide (DCCD)-binding protein, which in turn blocks proton conduction through the F0 moiety of the ATPase complex.[3]

Signaling Pathway of PGBx in Mitochondrial Protection

The following diagram illustrates the proposed mechanism of action of PGBx at the mitochondrial level:

Caption: PGBx inhibits the F1F0-ATPase by blocking the F0 proton channel.

Experimental Data and Protocols

Detailed experimental protocols for the synthesis of PGBx and its complete spectral data are not widely available in peer-reviewed literature. The primary research in this area was conducted by Polis and colleagues and is documented in technical reports.

Spectroscopic Data

The structural elucidation of PGBx heavily relies on 13C NMR spectroscopy. The comparison of the polymer's spectrum with that of known dimeric structures has been crucial in proposing the linkages between monomeric units.[2] However, specific chemical shift data for the PGBx polymer is not provided in the readily accessible literature.

Table 2: Summary of Analytical Techniques Used for PGBx Characterization

| Technique | Purpose | Reference |

| 13C NMR Spectroscopy | Elucidation of monomeric linkages and overall structure. | [2] |

| Electron Spin Resonance (ESR) | Characterization of the stable free-radical nature. | [1] |

| Gel Permeation Chromatography | Determination of molecular weight distribution. | [1] |

Experimental Protocols

The synthesis and purification protocols for PGBx are described in reports from the Naval Air Development Center by Polis and his collaborators. These documents would be the primary source for detailed methodologies. The biological assays for mitochondrial function, such as measuring oxidative phosphorylation and ATP synthesis, would follow standard biochemical procedures.

Conclusion and Future Directions

This compound represents a unique polymeric prostaglandin with a significant and specific biological activity centered on mitochondrial protection. Its ability to restore oxidative phosphorylation in damaged mitochondria makes it a compelling subject for further research, particularly in the context of age-related diseases and ischemia.

Future research should focus on:

-

The complete elucidation of the chemical structure of PGBx, including the precise arrangement and stereochemistry of the monomeric units.

-

The development and publication of a detailed, reproducible synthesis protocol to allow for broader investigation by the scientific community.

-

Further exploration of its in vivo efficacy and safety in various models of mitochondrial dysfunction.

-

Investigation into the broader signaling effects of PGBx beyond its direct interaction with the F1F0-ATPase.

This technical guide provides a summary of the current knowledge on this compound. It is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in this promising and complex molecule.

References

- 1. Protection and reactivation of oxidative phosphorylation in mitochondria by a stable free-radical prostaglandin polymer (PGBx) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of mitochondrial protection by polymeric prostaglandin PGBx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of oxidative phosphorylation by an oligomer of prostaglandin B1, PGBx - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin Bx: An Oligomeric Derivative of PGB1 with Potent Biological Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin Bx (PGBx) is a synthetically derived oligomeric mixture of Prostaglandin B1 (PGB1) that has demonstrated a range of potent biological activities. Arising from the polymerization of 15-dehydro-PGB1, PGBx exhibits significant ionophoretic properties, particularly for divalent cations such as calcium (Ca²⁺). This guide provides a comprehensive overview of PGBx, detailing its synthesis, characterization, and its profound effects on cellular functions, including mitochondrial respiration and neutrophil activation. Experimental protocols and quantitative data are presented to offer a thorough technical resource for researchers in the fields of pharmacology, biochemistry, and drug development.

Introduction

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects.[1] Prostaglandin B1 (PGB1) is a member of the prostaglandin B class, characterized by a specific cyclopentenone ring structure.[2] PGBx, an oligomeric derivative of PGB1, has garnered scientific interest due to its unique biological activities that are not observed with its monomeric precursor.[3][4] Notably, PGBx functions as a potent ionophore, facilitating the transport of divalent cations across biological membranes, an action that underpins many of its physiological effects.[3] This guide delves into the technical details of PGBx, from its chemical synthesis to its cellular mechanisms of action.

Synthesis and Characterization of this compound

PGBx is not a naturally occurring prostaglandin but is synthesized from a PGB1 derivative.

Synthesis of this compound

Conceptual Synthesis Workflow:

Separation and Characterization of PGBx Oligomers

The resulting PGBx is a mixture of oligomers of different molecular weights. Separation and characterization of these oligomers are crucial for understanding their structure-activity relationships.

Experimental Protocol: Size-Exclusion Chromatography (SEC) for Oligomer Separation

A published method for the separation and molecular weight determination of PGB1 oligomers utilizes size-exclusion chromatography.[6]

-

Column: Sephadex G-50.

-

Mobile Phase: Borate buffer. The borate anion is noted to play an essential role in the interaction between the gel matrix and the oligomers.[6]

-

Principle: The separation is based on the principle that larger molecules are excluded from the pores of the chromatography matrix and thus elute earlier. A linear correlation between the partition coefficient and the logarithm of the molecular weight allows for the determination of the molecular weights of the oligomers, ranging from monomer to octamer.[6]

-

Detection: The elution of the oligomers can be monitored by UV absorbance.

Table 1: Physicochemical Properties of Prostaglandin B1 (Monomer)

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₄ | [2] |

| Molecular Weight | 336.5 g/mol | [2] |

| Physical Description | Solid | [2] |

Biological Activity of this compound

PGBx exhibits a range of biological activities, primarily stemming from its ability to act as an ionophore for divalent cations.

Ionophoretic Activity

PGBx is a potent ionophore, capable of transporting divalent cations across lipid membranes. This activity is central to its biological effects.

Experimental Protocol: Measurement of Ionophoretic Activity using Arsenazo III-entrapped Liposomes

A general method for studying calcium ionophores using arsenazo III-entrapped liposomes can be adapted for PGBx.[7]

-

Preparation of Liposomes: Large unilamellar vesicles (LUVs) are prepared with the calcium-sensitive dye Arsenazo III encapsulated within their aqueous core.

-

Assay Principle: PGBx is added to the external medium of the liposome suspension. If PGBx facilitates the transport of Ca²⁺ across the liposome membrane, Ca²⁺ will enter the liposomes and form a complex with the entrapped Arsenazo III.

-

Detection: The formation of the Ca²⁺-Arsenazo III complex is monitored spectrophotometrically as a change in absorbance.

-

Quantification: The rate of change in absorbance is proportional to the rate of Ca²⁺ influx, allowing for the quantification of the ionophoretic activity of PGBx.

Effects on Mitochondrial Function: Inhibition of F1F0-ATPase

PGBx has been shown to inhibit mitochondrial oxidative phosphorylation by targeting the F1F0-ATPase (ATP synthase).[8]

Mechanism of Inhibition:

PGBx inhibits the F1F0-ATPase with mixed-type kinetics, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax).[6] The inhibition is not on the soluble F1 portion of the enzyme but rather on the proton conduction through the F0 moiety, similar to the action of oligomycin.[6] It is suggested that PGBx binds at or near the dicyclohexylcarbodiimide (DCCD)-binding protein, thereby blocking proton flow.[6]

Experimental Protocol: Measurement of F1F0-ATPase Inhibition

A common method to measure F1F0-ATPase activity (in the direction of ATP hydrolysis) is a coupled enzyme assay.[9]

-

Preparation of Submitochondrial Particles (SMPs): Mitochondria are isolated and sonicated to produce SMPs, which have the F1 part of the ATPase facing the external medium.

-

Assay Mixture: The assay mixture contains the SMPs, ATP as the substrate, and a regenerating system (e.g., pyruvate kinase and lactate dehydrogenase with phosphoenolpyruvate and NADH).

-

Principle: The ADP produced by the ATPase activity is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD⁺.

-

Detection: The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of PGBx to determine its inhibitory effect and to calculate the IC₅₀ value.

Table 2: Effect of PGBx on Mitochondrial F1F0-ATPase

| Parameter | Observation | Reference |

| Kinetics of Inhibition | Mixed-type | [6] |

| Effect on Km | Affected | [6] |

| Effect on Vmax | Affected | [6] |

| IC₅₀ | Not reported in the provided search results |

Effects on Neutrophils: Induction of Superoxide Generation and Degranulation

PGBx mimics the action of the calcium ionophore A23187 on human neutrophils, leading to the activation of cellular responses such as superoxide anion generation and the release of lysosomal enzymes.[3]

Signaling Pathway: PGBx-Induced Neutrophil Activation

The ionophoretic activity of PGBx is the primary trigger for neutrophil activation. The influx of extracellular Ca²⁺ acts as a second messenger, initiating downstream signaling cascades.

Experimental Protocol: Measurement of Superoxide Generation

Superoxide production by neutrophils can be measured using the cytochrome c reduction assay.

-

Cell Preparation: Human neutrophils are isolated from peripheral blood.

-

Assay Principle: Superoxide anions reduce cytochrome c, leading to an increase in its absorbance at 550 nm.

-

Procedure: Neutrophils are incubated with cytochrome c in the presence and absence of PGBx. The change in absorbance at 550 nm is monitored over time.

-

Specificity: The specificity of the reaction is confirmed by the addition of superoxide dismutase (SOD), which inhibits the reduction of cytochrome c by superoxide.

Experimental Protocol: Measurement of Lysosomal Enzyme Release (Degranulation)

The release of lysosomal enzymes, such as β-glucuronidase, can be measured to quantify degranulation.

-

Cell Stimulation: Neutrophils are incubated with PGBx for a specified time.

-

Separation: The cell suspension is centrifuged to separate the cells from the supernatant.

-

Enzyme Assay: The activity of β-glucuronidase in the supernatant is measured using a suitable substrate (e.g., p-nitrophenyl-β-D-glucuronide). The amount of product formed is determined spectrophotometrically.

-

Quantification: The amount of enzyme released is expressed as a percentage of the total cellular enzyme content (determined by lysing the cells).

Table 3: Biological Effects of PGBx on Human Neutrophils

| Effect | Observation | Cation Dependence | Reference |

| Superoxide Generation | Induced | Extracellular Ca²⁺, Mg²⁺, Mn²⁺, Sr²⁺, Ba²⁺ | [3] |

| Lysosomal Enzyme Release | Induced | Extracellular Ca²⁺, Ba²⁺ | [3] |

| EC₅₀ | Not reported in the provided search results |

Conclusion

This compound, an oligomeric derivative of PGB1, is a fascinating molecule with potent biological activities driven by its ionophoretic nature. Its ability to transport divalent cations across cell membranes leads to significant effects on fundamental cellular processes, including mitochondrial energy metabolism and the activation of innate immune cells. While the existing research provides a solid foundation for understanding the actions of PGBx, further studies are warranted to elucidate the precise structure of its various oligomers, to quantify its biological effects with greater precision (e.g., determination of EC₅₀ and IC₅₀ values), and to fully map the downstream signaling pathways it activates. Such knowledge will be invaluable for exploring the therapeutic potential of PGBx and its derivatives in various pathological conditions.

References

- 1. Calcium signaling and related ion channels in neutrophil recruitment and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Degranulation in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. A radioactive uptake assay to measure ion transport across ion channel-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium signaling and regulation of neutrophil functions: Still a long way to go - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation and molecular weight determination of prostaglandin B1 oligomers by size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of oxidative phosphorylation by an oligomer of prostaglandin B1, PGBx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Effects of Prostaglandin Bx (PGBx) on Ischemic Injury

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostaglandin Bx (PGBx) is a polymeric derivative of prostaglandin B1 that has demonstrated significant protective effects against ischemic injury in various preclinical models[1][2]. Unlike many prostaglandins that act on cell-surface receptors, the primary mechanism of PGBx is centered on the direct protection and functional restoration of mitochondria[3][4]. In vivo studies have shown that PGBx facilitates recovery from cerebral ischemia and prolongs survival in models of cardiac hypoxia[1][2]. This document provides a comprehensive overview of the in vivo effects of PGBx, detailing its proposed mechanism of action, summarizing key experimental findings, and outlining the methodologies used in these pivotal studies. The data strongly suggest that PGBx's ability to preserve mitochondrial integrity and function represents a promising therapeutic strategy for conditions involving ischemic tissue damage.

Introduction to PGBx and Ischemic Injury

Ischemic injury, resulting from an inadequate supply of oxygenated blood to tissues, triggers a cascade of detrimental cellular events, including energy failure, ion imbalance, and oxidative stress. A central feature of this pathology is severe mitochondrial dysfunction. Mitochondria, the primary sites of cellular ATP production through oxidative phosphorylation, are critically impaired during ischemia, leading to a catastrophic decline in cellular energy, the generation of reactive oxygen species, and the initiation of apoptotic cell death pathways.

This compound (PGBx) emerged from research in the 1980s as a unique polymeric, stable free-radical derivative of prostaglandin B1[3][4]. Its therapeutic potential stems from its remarkable ability to interact with and stabilize mitochondria, thereby preserving or restoring their capacity for oxidative phosphorylation even after ischemic or age-related damage[3][4][5]. This direct action on a fundamental component of the ischemic pathology distinguishes PGBx from other prostaglandin compounds and makes it a compelling subject for investigation in the context of ischemic injury.

In Vivo Efficacy of PGBx in Ischemic Injury Models

Preclinical studies have validated the mitochondrial protective effects of PGBx in relevant in vivo models of ischemia. The administration of PGBx, even after the ischemic insult, has been shown to improve functional outcomes, highlighting its potential as a rescue or recovery-enhancing agent.

Data Presentation

The following tables summarize the key findings from in vivo studies investigating PGBx in models of cerebral and cardiac ischemia. Due to the age of the primary literature, specific quantitative data from the abstracts is limited; however, the qualitative outcomes are clearly described.

Table 1: PGBx in an Animal Model of Cerebral Ischemia

| Study Reference | Animal Model | Ischemia Induction | PGBx Administration | Key Outcome |

| Unnamed Study (cited in[1]) | Rabbit | ~20 minutes of near-total cerebral blood flow obstruction | Post-ischemia | Marked improvement in the recovery of brain function[1] |

Table 2: PGBx in an Animal Model of Cardiac Hypoxia

| Study Reference | Animal Model | Ischemia Induction | PGBx Administration | Key Outcome |

| Unnamed Study (cited in[2]) | Mouse (intact) | Hypoxia (6% O2) | Standard PGBx (mean polymer chain length = 7) | >100% prolongation of survival time as measured by ECG[2] |

| Unnamed Study (cited in[2]) | Mouse (intact) | Hypoxia (6% O2) | PGBx polymers (mean chain length = 2 to 3) | Marked prolongation of survival[2] |

| Unnamed Study (cited in[2]) | Mouse (intact) | Hypoxia (6% O2) | Monomeric PGB1 | Not effective for prolongation of survival[2] |

Proposed Mechanism of Action: Mitochondrial Protection

The primary mechanism of action for PGBx is not believed to involve classical signaling pathways but rather a direct physical and chemical interaction with mitochondria. Ischemic insults lead to mitochondrial damage, impairing the electron transport chain and halting ATP synthesis. PGBx has been shown to restore this phosphorylating ability in isolated mitochondria[3][4].

This protective effect is multifaceted:

-

Restoration of Oxidative Phosphorylation: PGBx can reactivate ATP synthesis in mitochondria that have been damaged by aging or ischemia[3][4].

-

Structural Stabilization: At low concentrations, PGBx forms a complex with the mitochondrial membrane, which helps to stabilize it. This stabilization inhibits mitochondrial swelling and prevents the release of damaging internal components like amino acids and enzymes such as glutamic acid dehydrogenase[5].

This mechanism is depicted in the signaling diagram below.

Caption: Proposed mechanism of PGBx in protecting against ischemic cellular damage.

Experimental Protocols

While the full detailed protocols are contained within the original publications, the abstracts and general knowledge of ischemia research allow for a reconstruction of the essential steps.

Reversible Cerebral Ischemia Model (Rabbit)

This protocol is based on the description of a surgical technique developed for the pharmacological study of PGBx in rabbits[1].

-

Animal Preparation: Anesthetize a rabbit and monitor vital signs (e.g., heart rate, blood pressure, temperature).

-

Surgical Procedure: A surgical approach is used to gain access to the major cerebral arteries.

-

Induction of Ischemia: A reversible obstruction of nearly all blood flow to the brain is induced for a defined period, such as 20 minutes. This could be achieved using microvascular clips or other forms of temporary ligation on key arteries.

-

PGBx Administration: Following the ischemic period, PGBx is administered, likely intravenously, to allow for systemic distribution to the reperfused brain tissue.

-

Reperfusion: The arterial obstruction is removed, allowing blood to flow back into the brain.

-

Post-Operative Care & Assessment: The animal is recovered from anesthesia. Brain function is assessed over a period of hours to days using neurological scoring systems or electrophysiological measurements (e.g., EEG).

The general workflow for such an experiment is visualized below.

Caption: A generalized experimental workflow for testing a therapeutic agent in an animal model of ischemia-reperfusion.

Conclusion and Future Directions

The existing, albeit older, body of research strongly indicates that this compound (PGBx) possesses a potent protective capability against ischemic injury, demonstrated in both cerebral and cardiac models[1][2]. Its unique mechanism, focused on the direct preservation of mitochondrial function, addresses a core driver of ischemic cell death[3][5]. While the foundational in vivo evidence is compelling, modern research techniques could be applied to further elucidate its effects. Future studies should focus on dose-response relationships, therapeutic windows, and the use of modern imaging and molecular biology techniques to precisely quantify infarct reduction and map the downstream effects of mitochondrial preservation. Given the persistent challenge of treating ischemic conditions, revisiting the potential of mitochondrial-protective agents like PGBx is a worthwhile endeavor for the drug development community.

References

- 1. Facilitation of recovery from ischemic brain damage in rabbits by polymeric prostaglandin PGBx, a mitochondrial protective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polymeric prostaglandin PGBx and other prostaglandin polymers prolong survival of the heart of the hypoxic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection and reactivation of oxidative phosphorylation in mitochondria by a stable free-radical prostaglandin polymer (PGBx) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protection and reactivation of oxidative phosphorylation in mitochondria by a stable free-radical prostaglandin polymer (PGBx) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of mitochondrial protection by polymeric prostaglandin PGBx - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Signaling of Prostaglandin Bx (PGBx)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the known cellular signaling activities of Prostaglandin Bx (PGBx), a synthetic, water-soluble polymeric derivative of Prostaglandin B1 (PGB1). This document collates the available scientific data, details experimental methodologies, and presents signaling information through structured tables and diagrams to facilitate advanced research and drug development.

Executive Summary

This compound (PGBx) distinguishes itself from classical prostaglandins, which typically signal through G-protein coupled receptors. Instead, the primary mechanism of action for PGBx is that of a potent divalent cation ionophore, functionally similar to the well-known ionophore A23187[1]. Its activity has been primarily characterized in human polymorphonuclear leukocytes (PMN), or neutrophils, where it stimulates physiological responses by directly increasing the intracellular concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺)[1]. This mode of action bypasses the conventional receptor-ligand signaling cascades common to other prostaglandins, initiating cellular responses through direct manipulation of intracellular ion levels.

PGBx-Activated Cellular Signaling Pathway

Unlike naturally occurring prostaglandins that bind to specific cell surface receptors (e.g., DP, EP, FP, IP, TP receptors) to initiate downstream signaling cascades involving cAMP or phospholipase C, PGBx acts directly on the cell membrane to facilitate the transport of divalent cations into the cytoplasm[1][2][3][4].

The established signaling mechanism for PGBx is as follows:

-

Membrane Interaction and Ion Transport : PGBx, being a polymeric derivative, interacts with the lipid bilayer of the cell membrane. This interaction creates a transient channel or shuttle, allowing for the influx of extracellular divalent cations down their concentration gradient[1].

-

Increased Intracellular Cation Concentration : This ionophoric action leads to a rapid increase in the intracellular concentration of cations such as Ca²⁺, Sr²⁺, Mg²⁺, Mn²⁺, and Ba²⁺[1].

-

Activation of Downstream Effectors : In human neutrophils, the rise in intracellular Ca²⁺ is a key signaling event that triggers a cascade of cellular responses. These responses are characteristic of neutrophil activation and include:

-

Superoxide Anion (O₂⁻) Generation : A critical component of the neutrophil's bactericidal response, often mediated by the NADPH oxidase complex, which is calcium-sensitive.

-

Lysosomal Enzyme Release (Degranulation) : PGBx induces the release of enzymes from both specific and azurophil granules, such as lysozyme and β-glucuronidase, a process essential for destroying pathogens and mediating inflammation[1].

-

This pathway is notably distinct from its precursor, PGB1, which does not exhibit similar ionophoric activity[1].

References

An In-depth Technical Guide to the Discovery and History of Prostaglandin Bx Research

A note on nomenclature: The term "Prostaglandin Bx" (PGBx) is not a standard classification in prostaglandin nomenclature. However, it has been used as a synonym for Prostaglandin B1 (PGB1) in databases such as PubChem and also to refer to oligomeric forms of PGB1.[1] This guide will focus on the Prostaglandin B (PGB) family, with a primary emphasis on PGB1 and its oligomers (PGBx), while also touching upon related compounds like PGB2.

Discovery and Early History

The journey into the world of prostaglandins began in the 1930s when Kurzrock and Lieb observed that human seminal fluid could induce both contraction and relaxation of uterine tissue.[2] This biologically active substance was named "prostaglandin" by the Swedish physiologist Ulf von Euler in 1935, who initially believed it originated from the prostate gland.[2] It was later discovered that many tissues throughout the body synthesize these potent lipid compounds.[2]

The Prostaglandin B (PGB) family, including PGB1, emerged as dehydration products of the more commonly studied Prostaglandin E (PGE) series. PGB1, specifically, is a non-enzymatic dehydration product of PGE1, typically resulting from treatment with a strong base.[3][4] Early research focused on the total synthesis of various prostaglandins, and in 1968, the synthesis of pure dl-PGB1 was reported, which was a significant step in making this compound available for detailed study.[5][6][7]

A unique characteristic of PGB1 is its "L-shaped" molecular conformation, which differs from the "hairpin" structure of other prostaglandins. This structural feature is thought to contribute to its relatively low biological activity in many systems and its ability to inhibit the metabolizing enzyme 15-hydroxyprostaglandin dehydrogenase.[8]

In the late 1970s and 1980s, a polymeric form of PGB1, referred to as PGBx, garnered research interest. This oligomeric mixture was synthesized from 15-dehydro PGB1 and was found to possess ionophoretic activity, particularly for divalent cations like Ca2+ and Zn2+.[7][9][10]

Quantitative Data on Biological Activities

Quantitative data on the biological activities of the Prostaglandin B family is limited compared to other prostaglandins. The following table summarizes available data.

| Compound | Target/Assay | Activity Type | Value | Species | Reference |

| PGB1 | 15-hydroxyprostaglandin dehydrogenase | Inhibition | - | - | [8] |

| PGBx (oligomers) | Ca2+ transport (ionophore) | Ionophoretic activity | - | Rat (liver mitochondria) | [7][10] |

| PGBx (oligomers) | Zn2+ transport (ionophore) | Ionophoretic activity | Higher than Ca2+ | - | [9] |

| PGB2 | T-cell activation (co-stimulatory signal) | Proliferation enhancement | - | Human |

Further research is required to obtain specific EC50 and Ki values for PGB1 and PGB2.

Experimental Protocols

Total Synthesis of dl-Prostaglandin B1

The total synthesis of prostaglandins has been a significant area of research in organic chemistry. Several routes have been developed, with a notable early synthesis of dl-PGB1 being part of a broader effort to synthesize various prostaglandins.

Corey's Bicycloheptane Route (Conceptual Outline):

A foundational approach to prostaglandin synthesis was developed by E.J. Corey and his group. While the detailed, step-by-step protocol is extensive and spans multiple publications, the general strategy involves the construction of a key intermediate known as the "Corey lactone."

-

Objective: To synthesize the cyclopentane core with the correct stereochemistry for the side chains.

-

Starting Material: A suitable cyclopentadiene derivative.

-

Key Steps:

-

Diels-Alder Reaction: To establish the bicyclo[2.2.1]heptane system.

-

Functional Group Manipulations: A series of reactions to introduce the necessary hydroxyl and carbonyl groups and to set the stereocenters. This often involves iodolactonization.

-

Side Chain Introduction: The two side chains are introduced sequentially. The α-chain is typically introduced via a Wittig or Horner-Wadsworth-Emmons reaction. The ω-chain is introduced after modification of the lactone.

-

Final Transformations: Conversion of the advanced intermediate to the target prostaglandin, in this case, PGB1, which would involve dehydration of a PGE1 precursor.

-

For a detailed understanding of the synthetic strategies, consulting the original papers by E.J. Corey and reviews on prostaglandin synthesis is recommended.[9][11]

Preparation of PGBx (Oligomers of PGB1)

PGBx is a polymeric mixture synthesized from 15-dehydro PGB1.

-

Objective: To create an oligomeric mixture of PGB1.

-

Starting Material: 15-dehydro PGB1 or 16,16-dimethyl-15-dehydro-PGB1.[10][12]

-

General Procedure:

-

The synthesis involves the polymerization of the monomeric starting material. The exact conditions for this polymerization (e.g., catalyst, solvent, temperature) would be detailed in the primary literature.

-

The resulting product is an oligomeric mixture containing dimers, trimers, tetramers, and higher-order oligomers.[10]

-

Bioassay for Prostaglandin Activity

Bioassays are crucial for determining the biological activity of prostaglandins. A common method involves the use of isolated smooth muscle preparations.

-

Objective: To measure the biological activity of a prostaglandin sample by observing its effect on smooth muscle contraction or relaxation.

-

Materials:

-

Isolated smooth muscle tissue (e.g., from the human oviduct, rabbit jejunum, or guinea pig ileum).[13]

-

Organ bath with physiological saline solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Isotonic transducer to measure muscle tension.

-

Data acquisition system.

-

Prostaglandin standards of known concentrations.

-

-

Procedure:

-

Tissue Preparation: The smooth muscle tissue is dissected and mounted in the organ bath.

-

Equilibration: The tissue is allowed to equilibrate in the physiological saline solution until a stable baseline tension is achieved.

-

Standard Curve Generation: Known concentrations of a standard prostaglandin are added to the bath to generate a dose-response curve.

-

Sample Testing: The unknown sample containing the prostaglandin of interest is added to the bath, and the resulting change in muscle tension is recorded.

-

Quantification: The response of the unknown sample is compared to the standard curve to determine its biological activity.

-

Signaling Pathways

General Prostaglandin Synthesis and Signaling

Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes.[2] They exert their effects by binding to specific G-protein coupled receptors on the cell surface.[2]

Figure 1: General Prostaglandin Synthesis Pathway.

PGB2 Signaling in T-Cell Activation

PGB2 has been shown to act as a co-stimulatory signal in T-cell activation, leading to interleukin-2 (IL-2) production and T-cell proliferation. This signaling pathway involves the activation of tyrosine kinases and the transcription factor NF-κB.

References

- 1. Pgb1 | C20H32O4 | CID 5280388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EC50 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. The NF-κB signaling network in the life of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin studies: the total synthesis of DL-prostaglandin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total synthesis of prostaglandins. Synthesis of the pure dl-E1, -F1-alpha-F1-beta, -A1, and -B1 hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of oligomeric derivatives of prostaglandin B1 on oxidative phosphorylation and their Ca2+ ionophoretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 12. Separation and molecular weight determination of prostaglandin B1 oligomers by size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple prostaglandin bioassay based on smooth muscle preparations from the human oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Prostaglandins in Gastric Mucosal Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (PGs) are a group of physiologically active lipid compounds that play a crucial role in maintaining the integrity of the gastric mucosa. While initial interest in the early 1970s explored the effects of various prostaglandin types, including Prostaglandin Bx (PGBx), the vast body of scientific evidence has since established Prostaglandin E2 (PGE2) as the primary prostanoid involved in gastric cytoprotection. Early studies on PGB1 and PGB2 showed inconsistent and unpredictable effects on the inhibition of gastric acid secretion, leading to a shift in research focus. This guide provides an in-depth technical overview of the mechanisms, signaling pathways, and experimental evidence supporting the role of prostaglandins, with a primary focus on PGE2, in protecting the gastric mucosa.

Mechanisms of Gastric Mucosal Protection by Prostaglandins

Prostaglandins, particularly PGE2, employ a multi-faceted approach to protect the gastric mucosa from various insults, including acid, pepsin, nonsteroidal anti-inflammatory drugs (NSAIDs), and ethanol.[1][2] This protective effect, termed "cytoprotection," is independent of the inhibition of gastric acid secretion.[3][4] The primary mechanisms include:

-

Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins stimulate the secretion of both mucus and bicarbonate from gastric epithelial cells.[5][6][7] This creates a pH gradient at the mucosal surface, with a near-neutral pH maintained at the cell surface, acting as a first line of defense against luminal acid.[5] Topical application of PGE2 has been shown to increase mucus secretion by 50% in healthy volunteers.[8] In rat models, prostaglandins can increase the thickness of the gastric mucus layer up to threefold.[9]

-

Increased Mucosal Blood Flow: Prostaglandins of the E and I series are potent vasodilators.[10] Increased blood flow to the gastric mucosa is crucial for delivering oxygen and nutrients, removing toxic metabolic byproducts, and maintaining the integrity of the mucosal barrier.

-

Inhibition of Apoptosis: PGE2 has a direct protective effect on gastric mucosal cells by inhibiting apoptosis (programmed cell death) induced by gastric irritants like ethanol.[11] This effect is mediated through the EP2 and EP4 receptors and involves the inhibition of cytochrome c release from mitochondria.[11]

-

Cellular Repair and Proliferation: Prostaglandins promote the healing of gastric ulcers by stimulating angiogenesis (the formation of new blood vessels), epithelial cell proliferation, and the production of growth factors.[12]

Quantitative Data on the Efficacy of Prostaglandins

Clinical trials have demonstrated the effectiveness of PGE2 and its synthetic analogues in healing gastroduodenal ulcers.

| Prostaglandin Analogue | Dosage | Duration | Healing Rate (vs. Placebo) | Reference |

| Prostaglandin E2 | 1 mg, 6-hourly | 2 weeks | 42% vs. 14.3% (p<0.05) in gastric ulcers | [13] |

| Prostaglandin E2 | 0.5 mg tid, 1 mg at night | 4 weeks | 86% vs. 43% (p<0.05) in duodenal ulcers | [14] |

| Enprostil (PGE2 analogue) | 35 µg, twice daily | 4 weeks | 70% vs. 49% (p=0.048) in duodenal ulcers | [15] |

Signaling Pathways in Prostaglandin-Mediated Gastric Protection

The diverse effects of PGE2 are mediated by its interaction with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are differentially expressed in gastric mucosal cells and activate various downstream signaling pathways.[12]

-

EP1 Receptor: Activation of the EP1 receptor is linked to the inhibition of gastric contraction, which contributes to cytoprotection against agents like ethanol and indomethacin.[12][16][17]

-

EP2 and EP4 Receptors: These receptors are coupled to the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11] This pathway is primarily responsible for the anti-apoptotic effects of PGE2.[11] The EP4 receptor also plays a crucial role in stimulating mucus secretion and promoting ulcer healing through angiogenesis.[12][18]

-

EP3 Receptor: The EP3 receptor is involved in the stimulation of duodenal bicarbonate secretion and mucus secretion.[12]

Experimental Protocols

1. NSAID-Induced Gastric Injury Model in Rats

This model is widely used to study the gastroprotective effects of various compounds against NSAID-induced damage.

-

Animals: Male Wistar or Sprague-Dawley rats (200-250g) are typically used.

-

Procedure:

-

Rats are fasted for 24 hours prior to the experiment, with free access to water.

-

The test compound (e.g., a prostaglandin analogue) or vehicle is administered orally or subcutaneously.

-

After a specified time (e.g., 30 minutes), a nonsteroidal anti-inflammatory drug such as indomethacin (e.g., 20-30 mg/kg) or diclofenac (e.g., 4 mg/kg twice daily for 14 days) is administered orally to induce gastric lesions.[19][20]

-

Several hours later (e.g., 4-6 hours), the animals are euthanized.

-

The stomachs are removed, opened along the greater curvature, and rinsed with saline.

-

The gastric mucosa is examined for lesions, which are often scored based on their number and severity.

-

-

Endpoint Analysis:

-

Macroscopic lesion scoring.

-

Histological examination of mucosal damage.

-

Measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.[21]

-

Measurement of prostaglandin levels in the gastric mucosa.

-

2. Measurement of Gastric Mucus Thickness

This protocol allows for the quantification of a key component of the gastric mucosal barrier.

-

Procedure (in vivo):

-

Anesthetized rats are used, and the stomach is exteriorized.

-

A small incision is made to expose the gastric mucosa.

-

The luminal surface of the mucus gel is visualized using a dissecting microscope, often with the aid of inert particles like charcoal placed on the surface.

-

A micropipette with a calibrated micromanipulator is inserted into the mucus gel at a defined angle.

-

The distance the micropipette travels from the luminal surface of the gel to the epithelial cell surface is measured to determine the mucus thickness.[22]

-

-

Data Acquisition: Multiple measurements are taken from different areas of the mucosa to obtain an average thickness.

Conclusion

While the role of this compound in gastric mucosal protection remains largely uncharacterized, the protective functions of other prostaglandins, particularly PGE2, are well-established and extensively documented. Through a variety of mechanisms including the stimulation of mucus and bicarbonate secretion, maintenance of mucosal blood flow, and inhibition of apoptosis, PGE2 plays a vital role in preserving the integrity of the gastric lining. The intricate signaling pathways involving the EP receptor subtypes provide multiple targets for therapeutic intervention. The experimental models and protocols described herein are fundamental tools for the continued investigation of gastric cytoprotection and the development of novel gastroprotective drugs. A thorough understanding of these prostaglandin-mediated pathways is essential for researchers and professionals in the field of gastroenterology and drug development.

References

- 1. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of prostaglandins against gastric mucosal damage: current knowledge and proposed mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Clinical aspects of cytoprotection with prostaglandin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin and protection of the gastroduodenal mucosa [pubmed.ncbi.nlm.nih.gov]

- 5. Gastroduodenal mucosal secretion of bicarbonate and mucus. Physiologic control and stimulation by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastric mucus and bicarbonate secretion in relation to mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastric cytoprotection in man by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Protective effects of the prostaglandins on the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roles of Cyclooxygenase, Prostaglandin E2 and EP Receptors in Mucosal Protection and Ulcer Healing in the Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of prostaglandin E2 on the healing of gastric ulcers: a double-blind endoscopic trail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of prostaglandin E2 on duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment of duodenal ulcer with enprostil, a prostaglandin E2 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors. | Semantic Scholar [semanticscholar.org]

- 17. Prostaglandin EP receptors and their roles in mucosal protection and ulcer healing in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP4 receptor mediation of prostaglandin E2-stimulated mucus secretion by rabbit gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention [frontiersin.org]

- 20. NSAID-induced gastric damage in rats: requirement for inhibition of both cyclooxygenase 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention [frontiersin.org]

- 22. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide on the Receptor Binding Affinity of Prostaglandins: A Focus on Prostaglandin E2

Disclaimer: Initial searches for "Prostaglandin Bx" did not yield any specific compound, suggesting it may be a hypothetical or novel molecule not yet described in scientific literature. Therefore, this guide utilizes Prostaglandin E2 (PGE2), a well-characterized and highly studied prostaglandin, as an exemplar to provide the requested in-depth technical information on receptor binding affinity, experimental protocols, and signaling pathways. The principles and methodologies described herein are broadly applicable to the study of other prostaglandins.

Prostaglandin E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its biological effects are mediated through interaction with four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][3] These receptors are distinguished by their amino acid sequences, specific ligand binding profiles, and the signal transduction pathways they activate.[4] Understanding the binding affinity of PGE2 to these receptors is crucial for the development of targeted therapeutics.

Data Presentation: Receptor Binding Affinity of PGE2

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value for Kd or Ki indicates a higher binding affinity. The affinities of PGE2 for its four human receptor subtypes vary, which contributes to its diverse physiological roles.[1][5] EP3 and EP4 are generally considered high-affinity receptors for PGE2, while EP1 and EP2 exhibit lower affinity.[1][5]

| Receptor Subtype | G-Protein Coupling | Binding Affinity Constant (human) | Reference |

| EP1 | Gq | Kd: ~20 nM, Ki: ~10 nM | [3] |

| EP2 | Gs | Low affinity (Kd > 10 nM) | [5] |

| EP3 | Gi, Gs, Gq | High affinity (Kd < 1 nM) | [5] |

| EP4 | Gs, Gi | High affinity (Kd: 0.72 nM, Ki: 0.75 nM) | [6] |

Experimental Protocols: Radioligand Competitive Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[7] A competitive binding assay is used to determine the affinity (Ki) of an unlabeled test compound (like PGE2) by measuring its ability to displace a labeled ligand (e.g., [3H]-PGE2) from the receptor.

Objective

To determine the binding affinity (Ki) of unlabeled PGE2 for a specific EP receptor subtype expressed in a cell membrane preparation.

Materials

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

-

Radioligand: Tritiated PGE2 ([3H]-PGE2).

-

Unlabeled Ligand: High-purity PGE2 for standard curve.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Equipment: 96-well plates, vacuum filtration apparatus (e.g., Brandel or PerkinElmer cell harvester), glass fiber filters (e.g., Whatman GF/C), scintillation vials, scintillation cocktail, and a liquid scintillation counter.[7][8]

Methodology

1. Membrane Preparation: a. Culture HEK293 cells stably expressing the target EP receptor to a high density. b. Harvest the cells and wash with ice-cold PBS. c. Homogenize the cells in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7] d. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[7] e. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7] f. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[7] g. Resuspend the final pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[7] h. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[7]

2. Competitive Binding Assay: a. On the day of the assay, thaw the membrane preparation and resuspend to the desired concentration in assay buffer. b. Set up the assay in a 96-well plate with a final volume of 250 µL per well. c. To each well, add the following in order: i. 150 µL of the membrane preparation (containing 5-100 µg of protein).[7] ii. 50 µL of either assay buffer, unlabeled PGE2 at various concentrations (for the competition curve), or a high concentration of unlabeled PGE2 for determining non-specific binding. iii. 50 µL of [3H]-PGE2 at a fixed concentration (typically at or below its Kd).[7] d. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[7]

3. Filtration and Counting: a. Pre-soak the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[7] b. Terminate the incubation by rapid vacuum filtration of the plate contents through the pre-soaked filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[7] c. Quickly wash each filter four times with ice-cold wash buffer to remove any remaining unbound radioligand.[7] d. Dry the filters (e.g., at 50°C for 30 minutes).[7] e. Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis: a. Total Binding: CPM from wells with membranes, [3H]-PGE2, and buffer only. b. Non-specific Binding (NSB): CPM from wells with membranes, [3H]-PGE2, and a high concentration of unlabeled PGE2. c. Specific Binding: Calculate by subtracting NSB from Total Binding. d. Plot the specific binding as a function of the log concentration of the unlabeled PGE2. This will generate a sigmoidal competition curve. e. Determine the IC50 value, which is the concentration of unlabeled PGE2 that inhibits 50% of the specific binding of [3H]-PGE2. f. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[7]

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathways of PGE2 EP Receptors

PGE2 activates distinct downstream signaling cascades depending on the EP receptor subtype it binds to. These pathways ultimately determine the cellular response.

Caption: EP1 receptor signaling pathway.[3][9][10]

Caption: EP2 and EP4 receptor Gs-coupled signaling.[2][11][12]

Caption: EP3 receptor Gi-coupled inhibitory signaling.[2][13]

Experimental Workflow Diagram

Caption: Workflow for a radioligand competitive binding assay.

References

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. researchgate.net [researchgate.net]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin Bx: A Technical Overview of its Putative Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific pharmacokinetics and metabolism of Prostaglandin Bx (PGBx) is limited. This document provides a detailed overview based on the general principles of prostaglandin pharmacology and the known characteristics of its constituent components, Prostaglandin B1 (PGB1) and 15-keto-PGB1. The information presented herein is intended to serve as a foundational guide for research and development professionals, highlighting areas where further investigation is critically needed.

Introduction to this compound

This compound (PGBx) is a complex polymeric derivative of Prostaglandin B1 (PGB1). It is understood to be an oligomer of PGB1 and its metabolite, 15-keto-PGB1. PGBx has garnered research interest for its potential therapeutic effects, including neuroprotective and cytoprotective activities. A comprehensive understanding of its pharmacokinetic and metabolic profile is paramount for its development as a potential therapeutic agent.

General Principles of Prostaglandin Pharmacokinetics

Prostaglandins are locally acting lipid autacoids derived from arachidonic acid.[1] They are typically not stored in tissues but are synthesized on demand in response to various stimuli.[2] Their biological effects are terminated by rapid metabolism, leading to short half-lives in circulation.[3]

Absorption

The route of administration significantly influences the absorption of prostaglandins. Due to their rapid metabolism in the gastrointestinal tract and first-pass effect in the liver, oral bioavailability is generally low.[4] Synthetic prostaglandin analogs have been developed to improve absorption and metabolic stability.[5] For a large oligomeric molecule like PGBx, oral absorption is expected to be minimal. Parenteral or targeted local delivery systems may be necessary to achieve therapeutic concentrations.

Distribution

Following absorption, prostaglandins are distributed via the bloodstream. Many prostaglandins bind to plasma proteins, such as albumin, which can affect their distribution to target tissues.[4] The volume of distribution can vary depending on the specific prostaglandin and its physicochemical properties. Given the polymeric nature of PGBx, its distribution characteristics are likely to differ significantly from monomeric prostaglandins and will be influenced by its size, charge, and binding affinity to plasma and tissue components.

Metabolism

The metabolism of prostaglandins is a rapid and efficient process, primarily occurring in the lungs, liver, and kidneys.[6] The key enzymatic steps involved in the catabolism of most prostaglandins include:

-

Oxidation of the C15 hydroxyl group: Catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), this is a critical step in the biological inactivation of many prostaglandins.[7]

-

Reduction of the C13-C14 double bond: This reaction is catalyzed by 15-oxo-prostaglandin Δ13-reductase.

-

β-oxidation and ω-oxidation: These processes further break down the molecule for excretion.[8]

PGB1, a constituent of PGBx, is a metabolite of Prostaglandin E1 (PGE1).[9] The metabolism of PGBx itself has not been elucidated. It is plausible that it undergoes depolymerization to its constituent monomers, PGB1 and 15-keto-PGB1, which would then be further metabolized. However, the stability of the oligomeric structure in biological systems is a key unknown.

Excretion

The metabolites of prostaglandins are primarily excreted in the urine.[8] The rate and extent of excretion depend on the metabolic clearance and the renal function of the individual.

Putative Metabolism of this compound

While specific metabolic pathways for PGBx are not documented, a putative pathway can be proposed based on general prostaglandin metabolism.

Caption: Putative metabolic pathway of this compound.

Quantitative Data Summary

Due to the lack of specific studies on PGBx, no quantitative pharmacokinetic data can be presented. The following table highlights the key parameters that require experimental determination.

| Pharmacokinetic Parameter | This compound (PGBx) | General Prostaglandins |

| Bioavailability (Oral) | Data not available (Expected to be very low) | Generally low and variable |

| Time to Peak Plasma Concentration (Tmax) | Data not available | Rapid (minutes) for IV administration |

| Plasma Half-life (t½) | Data not available | Very short (seconds to minutes) |

| Volume of Distribution (Vd) | Data not available | Variable |

| Clearance (CL) | Data not available | High |

| Primary Route of Elimination | Data not available | Renal (as metabolites) |

Experimental Protocols for Pharmacokinetic and Metabolism Studies

To elucidate the pharmacokinetic and metabolic profile of PGBx, a series of in vitro and in vivo studies are necessary. The following outlines general methodologies.

In Vitro Metabolism Studies

-

Objective: To identify the metabolic pathways and major metabolites of PGBx.

-

Methodology:

-

Incubate PGBx with liver microsomes, S9 fractions, or hepatocytes from relevant species (e.g., human, rat, dog).

-

Include necessary cofactors (e.g., NADPH, UDPGA).

-

Analyze samples at various time points using LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Conduct reaction phenotyping studies with specific cytochrome P450 (CYP) and other enzyme inhibitors to identify the key metabolizing enzymes.

-

Caption: Workflow for in vitro metabolism studies of PGBx.

In Vivo Pharmacokinetic Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of PGBx in a living organism.

-

Methodology:

-

Administer a single dose of PGBx (radiolabeled or non-labeled) to animal models (e.g., rats, mice) via relevant routes (e.g., intravenous, oral, subcutaneous).

-

Collect blood, urine, and feces at predetermined time points.

-

Process and analyze the biological samples using validated analytical methods (e.g., LC-MS/MS, radiometric analysis) to determine the concentration of PGBx and its metabolites.

-

Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Vd, CL).

-

For distribution studies, conduct tissue harvesting at the end of the study to determine the extent of PGBx distribution into various organs.

-

Caption: Experimental workflow for in vivo pharmacokinetic studies.